
2-Phenyl-1,3,2lambda~5~-oxazaphosphocan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-1,3,2lambda~5~-oxazaphosphocan-2-one is a chemical compound known for its unique structure and properties It belongs to the class of oxazaphosphocanes, which are cyclic compounds containing phosphorus, nitrogen, and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3,2lambda~5~-oxazaphosphocan-2-one typically involves the reaction of phenylphosphonic dichloride with an appropriate amine and a carbonyl compound. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the oxazaphosphocane ring. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent production of high-quality compound. Additionally, purification techniques like crystallization or chromatography are employed to isolate the desired product from impurities.
化学反应分析
Types of Reactions
2-Phenyl-1,3,2lambda~5~-oxazaphosphocan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions where the phosphorus atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted oxazaphosphocanes, depending on the type of reaction and the reagents used.
科学研究应用
2-Phenyl-1,3,2lambda~5~-oxazaphosphocan-2-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Phenyl-1,3,2lambda~5~-oxazaphosphocan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2-Phenyl-1,3-oxazoline
- 2-Phenyl-1,3,4-thiadiazole
- 2-Phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one
Uniqueness
2-Phenyl-1,3,2lambda~5~-oxazaphosphocan-2-one is unique due to its specific ring structure that includes phosphorus, nitrogen, and oxygen atoms. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various scientific fields. Compared to similar compounds, it offers unique reactivity and stability, which can be advantageous in specific research and industrial contexts.
属性
CAS 编号 |
391640-18-9 |
|---|---|
分子式 |
C11H16NO2P |
分子量 |
225.22 g/mol |
IUPAC 名称 |
2-phenyl-1,3,2λ5-oxazaphosphocane 2-oxide |
InChI |
InChI=1S/C11H16NO2P/c13-15(11-7-3-1-4-8-11)12-9-5-2-6-10-14-15/h1,3-4,7-8H,2,5-6,9-10H2,(H,12,13) |
InChI 键 |
OPVPPFPDAQJVSL-UHFFFAOYSA-N |
规范 SMILES |
C1CCNP(=O)(OCC1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


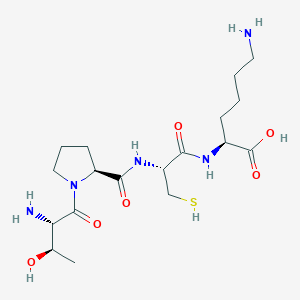
![1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]-](/img/structure/B14252249.png)
![2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol](/img/structure/B14252256.png)
![2-[(2R)-hexan-2-yl]isoindole-1,3-dione](/img/structure/B14252261.png)
![4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate](/img/structure/B14252270.png)
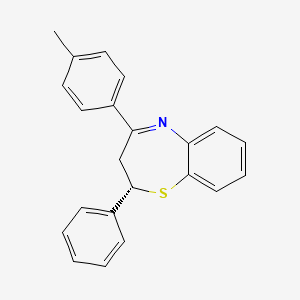
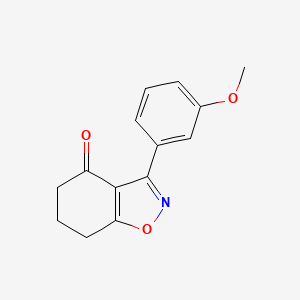

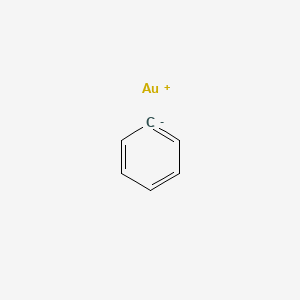
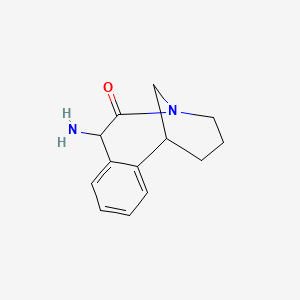
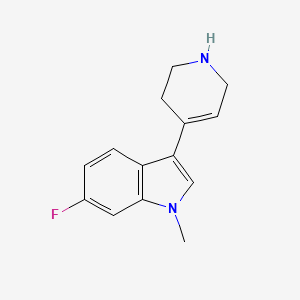


![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14252311.png)
